Adaphostin

Übersicht

Beschreibung

Novel VISTA (V-domain immunoglobulin suppressor of T-cell activation) agonistNovel activator of Fas-mediated death pathway in Bcr/Abl-positive leukaemia

Adaphostin is a novel activator of Fas-mediated death pathway in Bcr/Abl-positive leukaemia.

Wissenschaftliche Forschungsanwendungen

Modulation der durch Medikamente induzierten Toxizität

Adaphostin wurde mit oxidativem Stress in Verbindung gebracht, der eine bedeutende Rolle bei der durch Medikamente induzierten Toxizität spielt. Forschungen an nicht-kleinzelligen Lungenkrebszelllinien wie NCI-H522 haben den Regulationsmechanismus untersucht, der der this compound-Induktion von Hämoxygenase 1 (HMOX1) zugrunde liegt, die entscheidend für die Modulation der durch Medikamente induzierten Toxizität ist .

Antiproliferative Aktivität

Als Mitglied der Tryphostin-Familie von Proteinkinaseinhibitoren zeigt this compound eine signifikante antiproliferative Aktivität in sowohl in-vitro- als auch in-vivo-Human-Tumormodell-Systemen. Dies hat zu seiner Aufnahme in klinische Phase-I-Studien geführt, da es ein vielversprechendes therapeutisches Index aufweist .

3. Wirkmechanismus über oxidativen Stress Proteomische Analysen von mit this compound behandelten myeloischen Leukämiezellen wurden verwendet, um seinen Wirkmechanismus zu entschlüsseln. Aktivitäten, die sich von der Hemmung von Bcr/abl unterscheiden, haben this compound als "ein Medikament auf der Suche nach einem Mechanismus" beschrieben, wobei der Schwerpunkt auf seiner Induktion von oxidativem Stress liegt .

Wirkmechanismus

Target of Action

Adaphostin, a member of the tyrphostin family of protein kinase inhibitors , was originally developed to target the Bcr/Abl kinase . This kinase is found exclusively in malignant hematopoietic cells and is almost universally associated with chronic myelogenous leukemia (CML) . This compound demonstrates selectivity for CML myeloid progenitors in vitro .

Mode of Action

This compound interacts with its target, the Bcr/Abl kinase, by competing with its peptide substrates . It induces apoptosis in a variety of Bcr/Abl cells, including acute myelogenous leukemia (AML) blasts and cell lines, as well as chronic lymphocytic leukemia (CLL) samples . This compound causes intracellular peroxide production followed by DNA strand breaks and, in cells containing wild-type p53, a typical DNA damage response consisting of p53 phosphorylation and up-regulation .

Biochemical Pathways

This compound affects several biochemical pathways. It induces apoptosis in a dose and time-dependent manner, which is associated with an increase in p21 waf1/cip1 and p27 kip1 levels . The cell cycle block occurs at the G1-S checkpoint, as evidenced by flow cytometric observations and alterations in the corresponding cyclins and cdks . Furthermore, this compound promotes caffeine-evoked autocrine Fas-mediated death pathway activation in Bcr/Abl-positive leukemia cells .

Pharmacokinetics

Following intravenous administration to mice, plasma concentrations of this compound decline rapidly . Elimination is triexponential, with half-life values of 1.1, 9.1, and 41.2 minutes . The total body clearance is 0.411 L/(min·m^2), the steady-state volume of distribution is 24.6 L/m^2, and the area under the curve

Biochemische Analyse

Biochemical Properties

Adaphostin plays a crucial role in biochemical reactions by inhibiting the p210bcr-abl tyrosine kinase. This inhibition disrupts the signaling pathways that promote cell proliferation and survival in cancer cells. This compound interacts with several biomolecules, including enzymes and proteins involved in oxidative stress responses. For instance, it induces the expression of heme oxygenase 1 (HMOX1) through the nuclear translocation of the transcription factor Nrf2 . Additionally, this compound generates reactive oxygen species (ROS), which further modulate its biochemical interactions .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by generating ROS and disrupting mitochondrial function . This compound also affects cell signaling pathways, such as the PI3K pathway, and influences gene expression by upregulating oxidative stress-related genes like HMOX1 . Furthermore, this compound has been shown to decrease the levels of antiapoptotic proteins, such as Bcl-2, thereby promoting cell death .

Molecular Mechanism

The molecular mechanism of this compound involves multiple pathways. At the molecular level, this compound binds to and inhibits the p210bcr-abl tyrosine kinase, leading to the disruption of downstream signaling pathways that are essential for cancer cell survival . Additionally, this compound induces oxidative stress by generating ROS, which causes DNA damage and activates apoptosis-related proteins like caspases . The compound also upregulates p21 and p27, leading to cell cycle arrest at the G1-S checkpoint .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable at lower temperatures but degrades more rapidly at higher temperatures . Over time, this compound-induced oxidative stress leads to the upregulation of protective genes like HMOX1, which can modulate the compound’s toxicity . Long-term exposure to this compound results in sustained ROS generation and continuous activation of apoptosis pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce severe oxidative stress and toxicity, leading to adverse effects . Studies have shown that the compound’s clearance from plasma is dose-dependent, with higher doses resulting in prolonged exposure and increased toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress. It interacts with enzymes like heme oxygenase 1 (HMOX1) and glutathione S-transferase P1 (GSTP1), which are involved in the detoxification of ROS . This compound-induced ROS generation leads to the carbonylation of proteins, a process that can be mitigated by antioxidants like N-acetylcysteine . The compound’s metabolism also involves the degradation of the p210bcr-abl polypeptide, which is essential for its antiproliferative effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds strongly to plasma proteins, which facilitates its distribution in the bloodstream . Within cells, this compound interacts with mitochondrial proteins and disrupts mitochondrial function, leading to the generation of ROS . The compound’s distribution is also influenced by its ability to quench the fluorescence of mitochondrial potential probes, indicating its accumulation in mitochondria .

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria, where it exerts its cytotoxic effects. The compound’s localization to mitochondria is critical for its ability to generate ROS and induce apoptosis . This compound’s activity is also influenced by its interaction with mitochondrial proteins and its ability to disrupt mitochondrial membrane potential . Additionally, this compound’s effects on the cell cycle and apoptosis are mediated by its localization to specific cellular compartments, such as the nucleus and cytoplasm .

Eigenschaften

IUPAC Name |

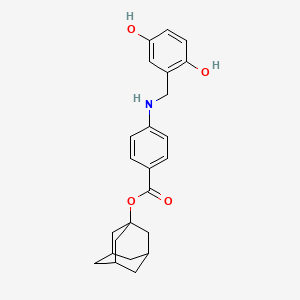

1-adamantyl 4-[(2,5-dihydroxyphenyl)methylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-21-5-6-22(27)19(10-21)14-25-20-3-1-18(2-4-20)23(28)29-24-11-15-7-16(12-24)9-17(8-15)13-24/h1-6,10,15-17,25-27H,7-9,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZSUCFGHXQWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)C4=CC=C(C=C4)NCC5=C(C=CC(=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327719 | |

| Record name | Adaphostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241127-58-2 | |

| Record name | NSC 680410 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241127582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adaphostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of adaphostin?

A1: While initially designed as a tyrosine kinase inhibitor targeting Bcr/Abl, this compound exhibits a complex mechanism of action involving multiple pathways. Accumulating evidence suggests that its primary cytotoxic effect stems from the induction of oxidative stress within cells, particularly through the generation of reactive oxygen species (ROS) [, , , ].

Q2: How does this compound induce ROS production?

A2: this compound's ability to generate ROS is attributed to its dihydroquinone moiety, which undergoes redox cycling. This process involves the oxidation of dihydroquinone to quinone, generating ROS, and subsequent reduction back to dihydroquinone, creating a cyclical process that continuously produces ROS [, ].

Q3: Is the mitochondrial electron transport chain involved in this compound's mechanism of action?

A3: Yes, research indicates that this compound accumulates in the mitochondria and inhibits Complex III of the electron transport chain. This inhibition disrupts the normal flow of electrons, leading to increased ROS production within the mitochondria, a significant source of this compound-induced oxidative stress [].

Q4: How does ROS production by this compound lead to cell death?

A4: The excessive ROS generated by this compound leads to oxidative damage to cellular components, including DNA, proteins, and lipids. This damage triggers various downstream effects, including:

- DNA damage response: this compound induces DNA strand breaks, activates p53 in cells with functional p53, and upregulates p53 phosphorylation, ultimately contributing to cell cycle arrest and apoptosis [].

- Mitochondrial damage: ROS production can directly damage mitochondria, leading to the release of cytochrome c and other pro-apoptotic factors, further promoting apoptosis [].

- Activation of stress-responsive pathways: this compound activates the p38 MAPK pathway, a stress-responsive pathway involved in cell cycle arrest, apoptosis, and inflammation [, ].

- Modulation of Bcl-2 family proteins: this compound downregulates the anti-apoptotic protein Mcl-1, contributing to its pro-apoptotic effects [, , ].

Q5: Does this compound affect other signaling pathways besides those directly related to ROS?

A5: Yes, this compound has been shown to modulate several other signaling pathways, including:

- Inhibition of the Raf/MEK/ERK pathway: This pathway is involved in cell growth and proliferation, and its inhibition contributes to this compound's anti-proliferative effects [, ].

- Activation of JNK: JNK activation can promote both cell survival and cell death, and its role in this compound-induced cytotoxicity is complex and context-dependent [, , ].

- Inhibition of AKT: The AKT pathway promotes cell survival and proliferation, and its inhibition by this compound contributes to its cytotoxic effects [, , ].

Q6: Does this compound affect the Nrf2 pathway, a key regulator of oxidative stress response?

A6: Yes, in certain cancer cell lines, particularly lung cancer cells, this compound activates the Nrf2 pathway, leading to the upregulation of cytoprotective genes such as heme oxygenase 1 (HMOX1) [, ]. This upregulation is thought to be a cellular defense mechanism against this compound-induced oxidative stress.

Q7: Does this compound affect angiogenesis, the formation of new blood vessels?

A7: Yes, this compound exhibits anti-angiogenic activity. It inhibits VEGF secretion in myeloma cells through a c-Myc/HIF-1α-dependent pathway and directly inhibits endothelial cell growth, both contributing to its anti-angiogenic effects [, , ].

Q8: Does this compound interact with the proteasome?

A8: While not a direct proteasome inhibitor, this compound demonstrates synergistic cytotoxicity with proteasome inhibitors like bortezomib and MG-132. This synergy is mediated by enhanced ROS generation, leading to increased apoptosis [].

Q9: Does this compound affect c-Jun expression and activity?

A9: Yes, this compound upregulates c-Jun expression in multiple myeloma cells, triggering downstream caspase-mediated cleavage of c-Abl, leading to inhibition of cell growth and induction of apoptosis [, , ].

Q10: What types of cancer cells are most sensitive to this compound?

A10: this compound exhibits significant preclinical activity against various hematologic malignancies, including chronic myeloid leukemia (CML), acute myeloid leukemia (AML), and multiple myeloma []. It also shows promise in some solid tumors, particularly lung cancer and glioblastoma [, , ].

Q11: Does this compound overcome imatinib resistance in CML?

A11: Yes, one of the most promising aspects of this compound is its ability to induce cell death in imatinib-resistant CML cells, including those harboring BCR/ABL mutations that confer resistance to imatinib and second-generation tyrosine kinase inhibitors [, ].

Q12: How does this compound overcome imatinib resistance?

A12: this compound bypasses imatinib resistance mechanisms by triggering ROS-mediated cell death, a pathway distinct from the BCR/ABL kinase inhibition targeted by imatinib []. This suggests that this compound's cytotoxic effects are not solely dependent on BCR/ABL inhibition.

Q13: Has this compound shown efficacy in in vivo models of cancer?

A13: Yes, this compound exhibits anti-tumor activity in various in vivo models, including xenograft models of human myeloma and a zebrafish model of angiogenesis [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.